molecular formula C10H10F2O3 B13152308 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid CAS No. 881190-53-0

3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid

Cat. No.: B13152308
CAS No.: 881190-53-0
M. Wt: 216.18 g/mol
InChI Key: YFUDWDFHLQSVLO-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid (CAS 881190-53-0) is a high-purity chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol . This organic acid features a propanoic acid chain linked to a benzene ring substituted with two fluorine atoms and a methoxy group, a structure that makes it a valuable intermediate in organic synthesis and drug discovery. The distinct electronic properties conferred by the difluoro and methoxy substituents position this compound as a versatile building block for pharmaceutical research, particularly in the synthesis of more complex molecules for screening and development. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize it in various applications, including as a precursor in the synthesis of potential active pharmaceutical ingredients (APIs) or as a core structure in medicinal chemistry programs aimed at exploring structure-activity relationships. For research use only. Not for human use.

Properties

CAS No.

881190-53-0

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O3/c1-15-8-5-6(2-3-9(13)14)4-7(11)10(8)12/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

YFUDWDFHLQSVLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCC(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluoroanisole.

    Grignard Reaction: The precursor undergoes a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is a chemical compound with the molecular formula C10H10F2O3C_{10}H_{10}F_2O_3 and a molecular weight of approximately 216.184 g/mol. It consists of a propanoic acid functional group attached to a phenyl ring, which is further substituted with two fluorine atoms and a methoxy group. The presence of the carboxylic acid group and the electron-withdrawing fluorine atoms influences its chemical behavior and biological activity.

Potential Applications

This compound has potential applications in medicinal chemistry and the development of pharmaceuticals. It can serve as a building block in drug synthesis . Research suggests that it may exhibit certain bioactivities due to its structural similarities with other bioactive compounds; however, further studies are needed to understand its mechanisms of action and therapeutic potential.

Chemical Properties and Reactions

The reactivity of This compound is due to the carboxylic acid group and fluorine atoms it possesses.

Reactions :

  • Esterification with alcohols
  • Amide formation with amines
  • Salt formation with bases

These reactions are important in synthetic organic chemistry, especially in pharmaceutical development.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

3-(3-Fluoro-5-methoxyphenyl)propanoic Acid

  • Substituents : Single fluorine (position 3) and methoxy (position 5).
  • Molecular Formula : C₁₀H₁₀FO₃.
  • Molecular Weight : 212.18 g/mol.
  • No direct biological data is available, but reduced halogenation may diminish receptor-binding affinity observed in fluorinated pharmaceuticals .

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic Acid (CAS 916420-78-5)

  • Substituents : Chlorine (position 3) and trifluoromethyl (position 5).
  • Molecular Formula : C₁₀H₈ClF₃O₂.
  • Molecular Weight : 252.62 g/mol.
  • Key Differences : The trifluoromethyl group enhances lipophilicity (logP ~2.8) compared to the methoxy group (logP ~1.2). Chlorine’s larger atomic radius may sterically hinder interactions, but its strong electron-withdrawing effect could improve acidity (pKa ~3.5 vs. ~4.2 for the difluoro compound) .

Methoxy-Substituted Propanoic Acids

3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

  • Substituents : Methoxy at position 2.
  • Molecular Formula : C₁₀H₁₂O₃.
  • Molecular Weight : 180.20 g/mol.
  • Physical Properties : Melting point 85–89°C.
  • Key Differences: Ortho-methoxy substitution may induce steric hindrance, reducing enzymatic degradation.

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid (CAS 109089-77-2)

  • Substituents : Methoxy (position 2), methyl (position 5), and phenyl branch.
  • Molecular Formula : C₁₇H₁₈O₃.
  • Molecular Weight : 270.32 g/mol.
  • Key Differences : The branched phenyl group increases steric bulk, likely reducing membrane permeability. Methyl and methoxy groups synergistically enhance lipophilicity, but the absence of halogens limits metabolic stability .

Hydroxyl-Substituted Propanoic Acids

3-(3′-Hydroxyphenyl)propanoic Acid

  • Substituents : Hydroxyl at position 3.
  • Biological Activity : Demonstrated anti-inflammatory (IC₅₀ ~10 µM in TNF-α inhibition) and anti-diabetic effects (AMPK activation at 50 µM). Hydroxyl groups enhance hydrogen-bonding capacity, improving solubility but increasing susceptibility to oxidation .

5-Hydroxyferulic Acid (CAS 1782-55-4)

  • Structure : Cinnamic acid derivative with 3,4-dihydroxy-5-methoxy substituents.
  • Molecular Formula : C₁₀H₁₀O₅.
  • Key Differences: The α,β-unsaturated carbonyl group in cinnamic acids confers stronger antioxidant activity (EC₅₀ ~20 µM in DPPH assay) compared to saturated propanoic acids. However, reduced conformational flexibility may limit target engagement .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Bioactivity
3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid 3,4-diF; 5-OMe C₁₀H₉F₂O₃ 230.18 High lipophilicity (predicted logP ~2.5)
3-(3-Fluoro-5-methoxyphenyl)propanoic acid 3-F; 5-OMe C₁₀H₁₀FO₃ 212.18 Moderate metabolic stability
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid 3-Cl; 5-CF₃ C₁₀H₈ClF₃O₂ 252.62 Enhanced acidity (pKa ~3.5)
3-(3′-Hydroxyphenyl)propanoic acid 3-OH C₉H₁₀O₃ 166.18 Anti-inflammatory (IC₅₀ ~10 µM)
5-Hydroxyferulic acid 3,4-diOH; 5-OMe; α,β-unsaturated C₁₀H₁₀O₅ 210.18 Antioxidant (EC₅₀ ~20 µM)

Key Research Findings

  • Fluorination Impact : Difluoro substitution enhances metabolic stability and membrane permeability compared to hydroxylated analogs. For example, fluorinated compounds exhibit longer plasma half-lives (t₁/₂ ~6–8 hours) than hydroxylated derivatives (t₁/₂ ~2–3 hours) due to resistance to cytochrome P450 oxidation .
  • Methoxy vs. Hydroxyl : Methoxy groups improve lipophilicity but reduce hydrogen-bonding capacity. 3-(3′,4′-Dihydroxyphenyl)acetic acid inhibits colon cancer cell proliferation (IC₅₀ ~15 µM) more effectively than methoxy analogs (IC₅₀ >50 µM), highlighting the importance of polar substituents in anticancer activity .
  • Steric Effects: Branched derivatives like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid show reduced bioavailability (oral AUC ~50 µg·h/mL) compared to linear analogs (~100 µg·h/mL), likely due to steric hindrance .

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenylpropanoic acid structure with the following characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12F2O3
  • Molecular Weight: 246.22 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects
    • In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.
    • Case Study: A study conducted on RAW 264.7 macrophages demonstrated a dose-dependent inhibition of nitric oxide production when treated with varying concentrations of the compound.
  • Antioxidant Properties
    • The compound has been evaluated for its ability to scavenge free radicals. In assays using DPPH (2,2-diphenyl-1-picrylhydrazyl), it showed notable antioxidant activity comparable to established antioxidants like ascorbic acid.
  • Antitumor Activity
    • Preliminary studies suggest that this compound may possess antitumor properties. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Table 1: Antitumor Activity Data
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

The presence of the difluoro and methoxy groups in the phenyl ring appears crucial for enhancing the biological activity of this compound. Modifications to these substituents can significantly alter its potency and selectivity.

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